1-Naphthohydrazide

Description

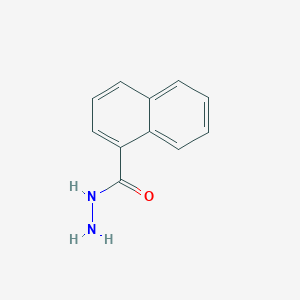

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFUMDXVTKTZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195650 | |

| Record name | 1-Naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43038-45-5 | |

| Record name | 1-Naphthoic hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43038-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043038455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 43038-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthohydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Naphthohydrazide (CAS No. 43038-45-5). The information is curated to support research, development, and drug discovery applications by presenting detailed data on its physicochemical characteristics, spectral properties, synthesis, and reactivity.

Chemical and Physical Properties

This compound is a white to slightly pale yellow crystalline powder.[1] It is an organic compound featuring a naphthalene ring substituted with a hydrazide group at the 1-position.[2] This structure imparts a unique combination of aromatic and reactive characteristics, making it a valuable intermediate in various chemical syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 43038-45-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀N₂O | [1][2][3] |

| Molecular Weight | 186.21 g/mol | [1][3] |

| Melting Point | 165-170 °C | [1][4] |

| Boiling Point | Data not available | |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility | Soluble in Methanol | [3][5] |

| pKa (Predicted) | 12.65 ± 0.30 | [3] |

| Density (Predicted) | 1.232 ± 0.06 g/cm³ | [3] |

Chemical Structure

The structure of this compound consists of a naphthalene core with a carbohydrazide group attached to the C1 position.

Structural Representations:

-

SMILES: NNC(=O)C1=C2C=CC=CC2=CC=C1[6]

-

InChI: InChI=1S/C11H10N2O/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H,13,14)[2]

-

InChIKey: VMFUMDXVTKTZQY-UHFFFAOYSA-N[2]

Logical Relationship of Functional Groups

Caption: Structural components of this compound.

Spectral Data

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a 1-naphthoic acid ester with hydrazine hydrate.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

A detailed experimental protocol for a similar class of compounds, hydrazones derived from 3-hydroxy-2-naphthohydrazide, involves the following steps which can be adapted for related syntheses.[7]

-

Dissolution of Starting Material: The corresponding aldehyde is dissolved in a suitable solvent, such as methanol, and stirred for a period (e.g., 20 minutes).[7]

-

Addition of Hydrazide: 3-Hydroxy-2-naphthohydrazide is then added to the solution.[7]

-

Catalysis: A catalytic amount of an acid, such as acetic acid (2-3 drops), is introduced to the reaction mixture.[7]

-

Reflux: The reaction is heated under reflux for several hours (e.g., 4-5 hours), during which the product precipitates out of the solution.[7]

-

Isolation and Purification: After completion of the reaction (monitored by TLC), the precipitate is filtered, washed with the solvent (e.g., methanol), and dried to yield the final product.[7]

Reactivity and Stability

This compound's reactivity is primarily centered around the hydrazide functional group.[2] This group allows it to readily participate in condensation reactions with aldehydes and ketones to form hydrazones.[2] These hydrazone derivatives are a significant class of compounds with a wide range of biological activities.[1]

Stability:

The compound is known to be air-sensitive and should be stored under an inert atmosphere at room temperature.[4][5][8]

Biological Activity and Signaling Pathways

Naphthohydrazide derivatives are recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][9] The hydrazide-hydrazone moiety is a well-established pharmacophore found in numerous bioactive compounds.[9] When combined with the naphthalene core, which can interact with biological targets such as DNA, the resulting scaffold is a compelling starting point for the development of new therapeutic agents.[9]

While specific signaling pathways modulated by this compound have not been detailed in the available literature, its derivatives, particularly hydrazones, are known to exert their biological effects through various mechanisms. For instance, certain hydrazone derivatives of 3-hydroxy-2-naphthoic acid have been investigated for their potential in managing diabetes by inhibiting α-glucosidase.[10] In silico docking studies of these derivatives suggest that the hydrazide and naphthalene-ol groups are crucial for binding to the active site of the enzyme.[10]

General Signaling Pathway Modulation by Bioactive Hydrazones

Caption: Conceptual diagram of hydrazone-mediated biological activity.

References

- 1. This compound [myskinrecipes.com]

- 2. CAS 43038-45-5: 1-Naphthoic hydrazide | CymitQuimica [cymitquimica.com]

- 3. 1-NAPHTHHYDRAZIDE | 43038-45-5 [chemicalbook.com]

- 4. This compound | 43038-45-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 43038-45-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. 43038-45-5|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-Naphthohydrazide from Methyl α-Naphthoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the synthesis of 1-Naphthohydrazide, a pivotal intermediate in organic synthesis and a versatile scaffold in medicinal chemistry. The primary focus is on its preparation from methyl α-naphthoate via hydrazinolysis. This guide includes a detailed experimental protocol, quantitative data summaries, and a visual representation of the synthesis workflow to support research and development efforts in the pharmaceutical and chemical industries.

Introduction

This compound and its derivatives are recognized as a promising class of compounds in drug discovery.[1] Characterized by a naphthalene ring linked to a hydrazide functional group, this scaffold allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities.[1] These compounds are key building blocks for synthesizing more complex molecules, such as hydrazones, which have demonstrated significant therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] Given its importance, a reliable and efficient synthesis protocol is crucial for researchers. The most common and straightforward method for preparing this compound is the hydrazinolysis of methyl α-naphthoate.

Synthesis Overview: Hydrazinolysis of Methyl α-Naphthoate

The synthesis involves a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methyl α-naphthoate ester. This reaction displaces the methoxy group, resulting in the formation of the stable this compound. Methanol is often used as a solvent to ensure the miscibility of the reactants.

The overall reaction is as follows:

Methyl α-Naphthoate + Hydrazine Hydrate → this compound + Methanol + Water

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound from methyl α-naphthoate.[4]

Materials and Reagents:

-

Methyl α-naphthoate (C₁₂H₁₀O₂)

-

Hydrazine hydrate (80% aqueous solution, N₂H₄·H₂O)

-

Methanol (CH₃OH)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 21.5 g (0.116 mol) of methyl α-naphthoate, 50 ml of 80% hydrazine hydrate solution, and 30 ml of methanol.[4]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 3 hours.[4]

-

Crystallization: After the reflux period is complete, turn off the heat and allow the reaction mixture to cool to room temperature. Further cooling in an ice bath may facilitate crystallization.[4]

-

Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]

-

Washing and Drying: Wash the collected crystalline product thoroughly with distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.[4] Dry the purified crystals completely.

-

Yield: The described procedure yields approximately 19.0 g (86% yield) of this compound.[4]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and the properties of the final product.

Table 1: Reactant Properties and Quantities

| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mol) |

| Methyl α-naphthoate | C₁₂H₁₀O₂ | 186.21 | 21.5 g | 0.116 |

| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 50 mL | - |

| Methanol | CH₃OH | 32.04 | 30 mL | - |

Table 2: Reaction Conditions and Product Yield

| Parameter | Value |

| Reaction Time | 3 hours[4] |

| Reaction Temperature | Reflux[4] |

| Product Mass | 19.0 g[4] |

| Theoretical Yield | 21.6 g |

| Percentage Yield | 86% [4] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 43038-45-5 | [4] |

| Molecular Formula | C₁₁H₁₀N₂O | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Appearance | White to slightly pale yellow crystalline powder | [2] |

| Melting Point | 165-170°C | [2] |

| Purity | ≥97.5% | [2] |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of a wide array of biologically active molecules. Its derivatives are investigated for several therapeutic applications:

-

Antimicrobial Agents: Hydrazone derivatives of this compound have shown potential antimicrobial properties.[2]

-

Anticancer Therapeutics: The naphthalene core can intercalate with DNA, and certain derivatives have exhibited promise in inhibiting cancer cell proliferation in vitro.[1][5]

-

Anti-inflammatory Activity: Naphthohydrazide-based compounds are being explored for their anti-inflammatory potential.[1]

-

Antidiabetic Potential: Recent studies have shown that hydrazone derivatives can act as potent α-glucosidase inhibitors, suggesting a role in the management of diabetes.[3]

-

Chemosensors: The ability of the hydrazide moiety to form complexes makes these compounds useful in the development of chemosensors for detecting specific ions.[6]

Conclusion

The synthesis of this compound from methyl α-naphthoate via hydrazinolysis is an efficient and high-yielding process, making it a preferred method for laboratory and potential industrial-scale production.[4] The resulting compound serves as a critical platform for the development of novel therapeutic agents and other functional organic materials. This guide provides the essential technical details to enable researchers to reliably synthesize this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Buy 2-hydroxy-1-naphthohydrazide | 7248-26-2 [smolecule.com]

- 6. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]

1-Naphthohydrazide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

CAS Number: 43038-45-5 Molecular Formula: C₁₁H₁₀N₂O

This document provides a comprehensive overview of 1-Naphthohydrazide, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This guide consolidates key technical data, experimental protocols, and insights into its biological significance to support ongoing research and development efforts.

Physicochemical Properties

This compound is a stable organic compound that serves as a critical building block in the synthesis of a variety of more complex molecules.[1] It typically presents as a white to slightly pale yellow crystalline powder.[2]

| Property | Value | Reference |

| Molecular Weight | 186.21 g/mol | --INVALID-LINK-- |

| Melting Point | 165-170°C | --INVALID-LINK-- |

| Appearance | White to slightly pale yellow crystalline powder | --INVALID-LINK-- |

| Solubility | More soluble in organic solvents than in water. | --INVALID-LINK-- |

| Storage | Room temperature in an inert atmosphere. | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The primary application of this compound is as an intermediate in organic synthesis, particularly for the creation of hydrazone derivatives which have shown a range of biological activities.[2]

General Synthesis of Hydrazone Derivatives

A common experimental protocol for the synthesis of hydrazone derivatives from this compound involves a condensation reaction with an appropriate aldehyde.

Experimental Protocol:

-

Dissolve the desired aldehyde (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde or 4-nitrobenzaldehyde) in methanol with stirring for approximately 20 minutes.

-

Add an equimolar amount of 3-hydroxy-2-naphthohydrazide to the solution.

-

Introduce a catalytic amount (2-3 drops) of acetic acid to the reaction mixture.

-

Reflux the mixture at a constant temperature for 4-5 hours, during which a solid precipitate should form.

-

Upon completion of the reaction (monitored by Thin Layer Chromatography), filter the precipitate and wash it with methanol.

-

Dry the resulting solid to obtain the purified hydrazone derivative.

Biological Significance and Signaling Pathways

Naphthohydrazide derivatives are recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The naphthalene core can interact with various biological targets, and the hydrazide-hydrazone moiety is a known pharmacophore.[1]

While research into the specific signaling pathways of the parent this compound is ongoing, studies on its derivatives have provided valuable insights.

Anti-inflammatory and Anti-fibrotic Pathways

Derivatives of 1,8-naphthalidine have demonstrated potent anti-hepatic fibrosis activity by inhibiting the PI3K/AKT/Smad and JAK2/STAT3 signaling pathways.[3] These compounds have been shown to dose-dependently inhibit the expression of key fibrogenic markers such as α-smooth muscle actin (α-SMA) and transforming growth factor β1 (TGFβ1).[3]

Caption: Inhibition of PI3K/AKT/Smad and JAK2/STAT3 pathways by naphthalidine derivatives.

Anti-inflammatory Activity in Microglial Cells

Novel 1,8-naphthyridine-2-carboxamide derivatives have been shown to attenuate inflammatory responses in lipopolysaccharide (LPS)-treated BV2 microglial cells.[4] This is achieved through the suppression of the TLR4/Myd88/NF-κB signaling pathway and a reduction in reactive oxygen species (ROS) generation.[4]

Caption: Inhibition of the TLR4/Myd88/NF-κB signaling pathway by naphthyridine derivatives.

Analytical Methods

The detection and quantification of this compound and its derivatives are crucial for research and quality control. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique. For instance, HPLC with a fluorescence detector has been used for the determination of related compounds.

Applications

The primary utility of this compound lies in its role as a precursor for a wide range of chemical compounds with potential applications in:

-

Pharmaceuticals: Development of novel antimicrobial, anticancer, and anti-inflammatory agents.[2]

-

Dyes and Pigments: Synthesis of coloring agents for various materials.[2]

-

Analytical Chemistry: Used as a derivatization agent to improve the detection of carbonyl compounds.[2]

-

Coordination Chemistry: Its ability to form stable complexes with metal ions makes it valuable in this field.[2]

This technical guide provides a foundational understanding of this compound. Further research into its direct biological activities and the signaling pathways it may modulate is warranted to fully explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Discovery of 1,8-naphthalidine derivatives as potent anti-hepatic fibrosis agents via repressing PI3K/AKT/Smad and JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Naphthohydrazide: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Naphthohydrazide (also known as naphthalene-1-carbohydrazide), a versatile building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol . The key spectroscopic data are summarized in the tables below.

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when obtained.

IR Spectral Data

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic peaks for the amide and aromatic functionalities.

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Note: A detailed peak list for the IR spectrum of this compound was not available in the provided search results. The table is structured for the input of experimental IR data.

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data of this compound

| m/z | Ion Assignment |

| 186 | [M]⁺ (Molecular Ion) |

| 157 | [M - NHNH₂]⁺ |

| 129 | [C₁₀H₇]⁺ (Naphthyl cation) |

| 128 | [C₁₀H₈]⁺ (Naphthalene) |

| 102 | [C₈H₆]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of solid this compound is typically obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The solid sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the following diagram.

An In-Depth Technical Guide to the Physical Properties of 1-Naphthohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthohydrazide and its derivatives represent a versatile class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Characterized by a naphthalene moiety linked to a hydrazide group (-CONHNH2), these compounds serve as crucial building blocks for the synthesis of a wide array of heterocyclic systems and Schiff bases. Their rigid aromatic structure combined with the reactive hydrazide functional group imparts unique physicochemical properties, making them attractive scaffolds for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and relevant biological pathways.

Core Physical Properties

The physical properties of this compound derivatives are fundamental to their application and are influenced by the nature and position of substituents on the naphthalene ring and the hydrazide moiety.

Table 1: Physical Properties of this compound and Select Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| This compound | C₁₁H₁₀N₂O | 186.21 | 165-170 | White to slightly pale yellow crystalline powder | 43038-45-5[1] |

| α-Naphthoic acid hydrazide | C₁₁H₁₀N₂O | 186.21 | - | Crystals | - |

| (E)-N'-(3,5-di-tert-butyl-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide | C₃₀H₃₂N₂O₃ | 484.60 | 256-258 | - | - |

| (E)-N'-(4-nitrobenzylidene)-3-hydroxy-2-naphthohydrazide | C₁₈H₁₃N₃O₄ | 351.32 | >300 | - | - |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound derivatives. The key spectral features are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectra of this compound derivatives typically exhibit characteristic signals for the aromatic protons of the naphthalene ring, the NH and NH₂ protons of the hydrazide group, and any substituent protons. The chemical shifts of the aromatic protons are generally observed in the downfield region (δ 7.0-9.0 ppm). The NH and NH₂ protons often appear as broad singlets, and their chemical shifts can be solvent and concentration-dependent.

¹³C NMR: The carbon NMR spectra provide insights into the carbon skeleton. The carbonyl carbon of the hydrazide group typically resonates in the range of δ 160-175 ppm. The aromatic carbons of the naphthalene ring show a series of signals in the δ 110-150 ppm region.

Table 2: Representative NMR Spectral Data for Select this compound Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 1-hydroxy-2-naphthoic acid, hydrazide | - | 12.8 (s, 1H), 8.33 (d, 1H), 7.93 (d, 1H), 7.80 (t, 1H), 7.67 (m, 1H), 7.62 (m, 1H), 7.42 (t, 1H)[2] | - |

| 1-Hydroxy-2-naphthoic acid | DMSO | 12.82 (s, 1H), 8.57 (d, J = 8.68 Hz, 1H), 7.99 (t, J = 9.08 Hz, 1H), 7.86(t, J = 7.76 Hz, 1H), 7.56(m, 1H) 7.36(m, 1H) 7.22(m, 1H) | 172.99, 160.78, 135.26, 131.99, 129.19, 128.47, 127.39, 125.02, 123.81, 119.33, 108.52[3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies for this compound derivatives are highlighted below.

Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=O (Amide I) | Stretching | 1630 - 1690 | Strong |

| N-H (Amide II) | Bending | 1510 - 1580 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium to Weak |

| C-N | Stretching | 1000 - 1350 | Medium |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrazinolysis of a 1-naphthoic acid ester.

Materials:

-

Methyl 1-naphthoate

-

Hydrazine hydrate (80% solution in water)

-

Methanol

Procedure:

-

A mixture of methyl α-naphthoate (21.5 g, 0.116 mol), 50 ml of 80% hydrazine hydrate in water, and 30 ml of methanol is prepared in a round-bottom flask.[4]

-

The reaction mixture is refluxed for 3 hours.[4]

-

After refluxing, the mixture is cooled, leading to the formation of crystals.[4]

-

The crystals are collected by filtration and washed with water to yield α-naphthoic acid hydrazide (19.0 g, 86% yield).[4]

Synthesis of N'-Arylmethylene-1-naphthohydrazides (Hydrazones)

Hydrazones of this compound are typically synthesized through the condensation reaction with various aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound in ethanol or methanol.

-

Add an equimolar amount of the substituted aromatic aldehyde to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol or methanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Signaling Pathways and Mechanisms of Action

While research specifically on the signaling pathways of this compound derivatives is emerging, the broader classes of naphthalene and hydrazone derivatives have been shown to interact with key biological pathways, suggesting potential mechanisms for their observed biological activities.

STAT3 Signaling Pathway Inhibition by Naphthalene Derivatives

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often overactive in various cancers.[5][6][7][8] Certain naphthalene derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, making them promising anticancer agents.[5][6][7][8]

Caption: Inhibition of the STAT3 signaling pathway by a this compound derivative.

Antimicrobial Mechanism of Action of Hydrazones

Hydrazone derivatives are known to exhibit a broad spectrum of antimicrobial activities. One of the proposed mechanisms of action is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[9][10]

Caption: Proposed antimicrobial mechanism of action of 1-Naphthohydrazone derivatives.

Experimental Workflow Visualization

The synthesis and characterization of this compound derivatives follow a systematic workflow, from starting materials to the final purified and characterized product.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound derivatives constitute a promising class of compounds with tunable physical properties and diverse biological activities. This guide has provided a foundational understanding of their key characteristics, synthesis, and potential mechanisms of action. The presented data and protocols offer a valuable resource for researchers and professionals engaged in the design and development of new molecules based on the this compound scaffold. Further exploration of this chemical space is anticipated to yield novel therapeutic agents and advanced materials with significant scientific and commercial impact.

References

- 1. This compound [myskinrecipes.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 1-Hydroxy-2-naphthoic acid(86-48-6) 13C NMR spectrum [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | springermedizin.de [springermedizin.de]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Novel Naphthohydrazide Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Naphthohydrazide derivatives, which feature a naphthalene ring connected to a hydrazide functional group, are gaining prominence as a versatile and promising scaffold in medicinal chemistry.[1] Their distinct structural characteristics permit a wide range of chemical alterations, resulting in a broad spectrum of pharmacological activities.[1] This technical guide offers a detailed overview of current research into the therapeutic uses of naphthohydrazide and its related analogs, concentrating on their antimicrobial, anticancer, antidiabetic, and antioxidant properties. This document consolidates quantitative biological data, specifies key experimental protocols, and illustrates signaling pathways and workflows to provide a valuable resource for researchers and professionals in drug development.

Antimicrobial Activity

The rise of antibiotic resistance, particularly against pathogens like Staphylococcus aureus (including MRSA and VRSA), M. tuberculosis, and carbapenem-resistant Acinetobacter baumannii, presents a grave threat to global health.[2][3][4] Naphthohydrazide and its related structures, such as naphthalimide-thiourea and naphthalimide hydrazide derivatives, have demonstrated significant potential as potent antimicrobial agents against these multidrug-resistant (MDR) strains.[2][3]

Data Presentation: Antibacterial Activity

A range of novel naphthohydrazide and related compounds have been synthesized and evaluated for their antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible bacterial growth.

| Compound ID | Target Organism | MIC (μg/mL) | Reference |

| 5b, 5c, 5d, 5e | Carbapenem-resistant A. baumannii BAA 1605 | 0.5 - 1 | [2] |

| 5d | 24 Clinical Isolates of MDR-A. baumannii | 0.5 - 4 | [2] |

| 17b | S. aureus | 0.03125 | [3] |

| 17b | MRSA & VRSA | 0.06 | [3] |

| 4l, 4m, 17c | S. aureus | 0.125 | [3] |

| 4n, 9f, 13d, 17d | S. aureus | 0.25 | [3] |

| 3 | P. aeruginosa MDR1 | 10 | [5] |

| 3 | S. aureus MDR | 100 | [5] |

| 4a, 4b, 4c, 4d | S. aureus & MRSA | Active (Inhibition Zones Reported) | [6][7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and widely accepted protocol for determining the MIC of an antimicrobial agent.

-

Preparation of Compound Dilutions : A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable growth medium, such as Mueller-Hinton Broth (MHB).

-

Preparation of Inoculum : A standardized suspension of the target bacterium (e.g., S. aureus ATCC 25923, A. baumannii BAA 1605) is prepared to a concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

-

Inoculation : Each well of the microtiter plate, containing the diluted compound, is inoculated with the bacterial suspension. Positive control wells (containing only bacteria and broth) and negative control wells (containing only broth) are included.

-

Incubation : The plate is incubated under standard conditions, typically at 37°C for 16-24 hours.

-

Data Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed in the well. This can be assessed visually or by using a microplate reader. The assay should be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

Visualization: Antimicrobial Drug Discovery Workflow

The following diagram illustrates a general workflow for the discovery and initial evaluation of novel antimicrobial compounds.

Caption: A streamlined workflow for antimicrobial drug discovery.

Anticancer Activity

Structurally related compounds such as naphthoquinones and naphthyridines are well-documented for their anticancer properties.[8][9] Novel naphthohydrazide derivatives and related aminobenzylnaphthols also exhibit significant cytotoxic and antiproliferative activity against various human cancer cell lines, including those of the breast (MCF-7), cervix (HeLa), colon (HT-29), and pancreas (BxPC-3).[8][10] Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death) and the inhibition of key cellular enzymes like topoisomerase.[10][11]

Data Presentation: Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) are used to measure a compound's potency in inhibiting cancer cell growth.

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 56c | Breast (MCF-7) | IC50 | 10.4 | [8] |

| 56c | Colorectal (HT-29) | IC50 | 6.8 | [8] |

| 56c | Leukemia (MOLT-4) | IC50 | 8.4 | [8] |

| 4j, 4k, 4l | Cervical (HeLa) | IC50 | 4.63 - 5.54 | [10] |

| 16 | Cervical (HeLa) | IC50 | 0.7 | [9] |

| 16 | Leukemia (HL-60) | IC50 | 0.1 | [9] |

| 16 | Prostate (PC-3) | IC50 | 5.1 | [9] |

| 14 | Breast (MCF-7) | IC50 | 15 | [12] |

| 12 | Gastric (SGC-7901) | IC50 | 4.1 | [13] |

| MMZ Compounds | Pancreatic (BxPC-3) | IC50 (72h) | 13.26 - 54.55 | [10] |

| MMZ Compounds | Colorectal (HT-29) | IC50 (72h) | 11.55 - 58.11 | [10] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding : Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation : The plate is incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition : After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization: Apoptosis Induction Pathway

Many anticancer naphthoquinone and naphthyridine derivatives exert their effect by inducing apoptosis. The diagram below shows a simplified extrinsic apoptosis pathway.

Caption: A simplified model of caspase-mediated apoptosis.

Antidiabetic Activity via α-Glucosidase Inhibition

Diabetes mellitus is a chronic metabolic disorder, and one therapeutic strategy involves inhibiting α-glucosidase, a key enzyme in carbohydrate digestion.[14] By slowing down carbohydrate breakdown, these inhibitors can help manage post-prandial hyperglycemia. A series of 3-hydroxy-2-naphthohydrazide-based hydrazones have shown potent inhibitory activity against the α-glucosidase enzyme, far exceeding that of the commercial inhibitor, acarbose.[14]

Data Presentation: α-Glucosidase Inhibition

| Compound ID | α-Glucosidase Inhibition IC50 (µM) | Reference |

| 3h | 2.80 ± 0.03 | [14] |

| 3i | 4.13 ± 0.06 | [14] |

| 3f | 5.18 ± 0.10 | [14] |

| 3c | 5.42 ± 0.11 | [14] |

| 3g | 6.17 ± 0.15 | [14] |

| Acarbose (Control) | 873.34 ± 1.67 | [14] |

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation : A solution of α-glucosidase enzyme (from Saccharomyces cerevisiae) is prepared in a phosphate buffer (e.g., pH 6.8). A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.

-

Reaction Mixture : In a 96-well plate, the test compound (at various concentrations) is pre-incubated with the α-glucosidase enzyme solution for a short period (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction : The enzymatic reaction is initiated by adding the pNPG substrate to each well.

-

Incubation : The plate is incubated for a set time (e.g., 30 minutes) at 37°C. The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol.

-

Termination of Reaction : The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).

-

Measurement : The absorbance of the yellow-colored p-nitrophenol product is measured at 405 nm using a microplate reader.

-

Calculation : The percentage of enzyme inhibition is calculated by comparing the absorbance of the wells containing the test compound to that of the control wells (without inhibitor). The IC50 value is then determined from the dose-response curve.[14]

Visualization: Enzyme Inhibition Mechanism

Molecular docking studies suggest that naphthohydrazide derivatives bind to key residues in the active site of the α-glucosidase enzyme, preventing the substrate from binding and being processed.[14]

Caption: Competitive inhibition of the α-glucosidase enzyme.

Antioxidant Activity

Phenolic N-acylhydrazones, a class of compounds that includes naphthohydrazide derivatives, are recognized for their antioxidant properties.[15] They can act as free radical scavengers, which is a crucial mechanism for mitigating oxidative stress—a condition linked to the development of many chronic diseases.[15][16]

Data Presentation: Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate antioxidant potential. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound ID | DPPH Scavenging IC50 (µg/mL) | Reference |

| 8b (1,8-Naphthyridine derivative) | 17.68 ± 0.76 | [17] |

| 4c (1,8-Naphthyridine derivative) | 18.53 ± 0.52 | [17] |

| Ascorbic Acid (Control) | 15.16 ± 0.43 | [17] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation : A fresh solution of DPPH radical in a solvent like methanol or ethanol is prepared. The solution should have a deep violet color.

-

Reaction Setup : In a 96-well plate or cuvettes, various concentrations of the test compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation : The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement : During incubation, antioxidants in the test compound donate hydrogen atoms to the DPPH radical, reducing it to DPPH-H, a non-radical form. This causes the color of the solution to fade from violet to yellow. The change in absorbance is measured spectrophotometrically at approximately 517 nm.[15][18]

-

Calculation : The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to the control. The IC50 value is then determined from a plot of scavenging activity versus compound concentration.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 7. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]

- 8. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Biological Evaluation of New Naphthoquinones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

1-Naphthohydrazide: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthohydrazide, a chemical compound featuring a naphthalene ring linked to a hydrazide functional group, serves as a pivotal intermediate in organic synthesis. Its structural versatility has made it a valuable building block in the development of a wide array of compounds, particularly in the fields of medicinal chemistry and material science. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, chemical properties, and the evolution of its applications.

The core of this compound's utility lies in the reactivity of the hydrazide moiety (-CONHNH2), which readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones. This reactivity, combined with the lipophilic and aromatic nature of the naphthalene scaffold, has enabled the generation of diverse molecular architectures with a broad spectrum of biological activities. Historically, the development of hydrazides as a class of compounds has been instrumental in the advancement of pharmaceuticals, with notable examples including the antitubercular drug isoniazid.

This guide will delve into the historical context of hydrazide synthesis, provide detailed experimental protocols for the preparation of this compound, present its key physicochemical properties in a structured format, and illustrate the synthetic workflow through a clear, diagrammatic representation.

Discovery and Historical Context

The specific, first-documented synthesis of this compound is not prominently recorded in readily available historical literature. However, the foundational chemistry for its creation was established in the late 19th century. The synthesis of the first hydrazides, namely formic and acetic acid hydrazides, was achieved by Theodor Curtius in 1895.[1] This pioneering work on the reaction of carboxylic acid esters with hydrazine laid the groundwork for the synthesis of a vast number of acylhydrazides, including aromatic derivatives like this compound.

The most prevalent and historically significant method for preparing this compound is through the hydrazinolysis of an ester of 1-naphthoic acid, a method that is a direct extension of Curtius's original work. While the exact date of the first application of this method to a 1-naphthoic acid ester is not clearly documented, the study of related compounds, such as 3-hydroxy-2-naphthohydrazide, dates back to the mid-20th century, suggesting that this compound was likely synthesized and in use during this period.[2]

The primary synthetic route involves the reaction of a 1-naphthoic acid ester, most commonly methyl 1-naphthoate, with hydrazine hydrate. This straightforward and efficient one-step reaction has remained the method of choice for both laboratory-scale and industrial production.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | N/A |

| Molecular Weight | 186.21 g/mol | N/A |

| Melting Point | 165-170 °C | N/A |

| Appearance | White to slightly pale yellow crystalline powder | N/A |

| CAS Number | 43038-45-5 | N/A |

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound via the hydrazinolysis of methyl 1-naphthoate. This protocol is a representative example of the most common synthetic route.

Synthesis of this compound from Methyl 1-Naphthoate

Materials:

-

Methyl 1-naphthoate

-

Hydrazine hydrate (100%)

-

Absolute ethanol

-

Crushed ice

-

Cold deionized water

Equipment:

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

In a round bottom flask, dissolve methyl 1-naphthoate (1.4 g, 7.5 mmol) in 50 mL of absolute ethanol.

-

Under continuous magnetic stirring, slowly add 5 equivalents of 100% hydrazine hydrate (1.88 mL, 37.6 mmol) to the solution.

-

Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux for 6 hours.

-

After 6 hours, remove the heat source and allow the mixture to cool to room temperature.

-

Partially reduce the volume of the solvent using a rotary evaporator.

-

To the concentrated mixture, add crushed ice and 10 mL of cold water. A precipitate of this compound will form.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water.

-

Dry the purified this compound to obtain the final product.

Expected Yield: Approximately 83%.

Synthesis Workflow

The synthesis of this compound is a two-step process starting from 1-naphthoic acid. The first step is the esterification of the carboxylic acid, followed by hydrazinolysis. The workflow is illustrated in the diagram below.

Caption: Synthetic pathway of this compound from 1-Naphthoic Acid.

Applications and Future Directions

Historically and in contemporary research, this compound is primarily utilized as a versatile intermediate for the synthesis of more complex molecules. Its derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to readily form hydrazone linkages allows for the systematic modification of its structure to explore structure-activity relationships in drug discovery programs.

The naphthalene moiety can intercalate with DNA and interact with various biological targets, making naphthohydrazide derivatives attractive scaffolds for therapeutic agent development. Future research will likely continue to leverage the synthetic accessibility and rich chemistry of this compound to create novel compounds with tailored biological profiles for a variety of disease targets.

References

A Theoretical Deep Dive into the Reaction Mechanisms of 1-Naphthohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical underpinnings of 1-Naphthohydrazide's reactivity, focusing on key reaction mechanisms investigated through computational chemistry. As a versatile building block in medicinal chemistry, understanding the pathways and energetics of its transformations is crucial for the rational design of novel therapeutic agents. This document synthesizes findings from theoretical studies on hydrazides and related scaffolds to provide a comprehensive overview of hydrazone formation and pyrazole synthesis, highlighting the power of computational methods to elucidate complex chemical processes.

Theoretical Methodologies: The Computational Chemist's Toolkit

The investigation of reaction mechanisms at the molecular level relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being a primary tool.[1] These computational methods allow for the exploration of potential energy surfaces, identifying stable molecules (reactants, products, intermediates) and the transition states that connect them.

Core Computational Protocols

A typical theoretical investigation into a reaction mechanism follows a structured workflow. This involves the precise calculation of molecular geometries and their corresponding energies.

Experimental Protocols / Computational Methodologies:

-

Geometry Optimization: The three-dimensional structure of each species (reactant, transition state, intermediate, product) is optimized to find its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)).[2][3]

-

Frequency Calculations: These calculations are performed on the optimized geometries to characterize the nature of the stationary point. A stable molecule will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[4]

-

Transition State (TS) Search: Various algorithms are employed to locate the saddle point on the potential energy surface that represents the transition state of a reaction step.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactant and product.

-

Solvation Modeling: To simulate reactions in a specific solvent, continuum solvation models like the Polarizable Continuum Model (PCM) are often employed to account for the bulk solvent effects.[1]

-

Energy Refinement: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy values.

Key Reaction Mechanisms of this compound

This compound, featuring a nucleophilic hydrazide moiety, readily participates in a variety of reactions, most notably condensation to form hydrazones and cyclization to create heterocyclic systems like pyrazoles.

Hydrazone Formation: A Gateway to Bioactivity

The reaction of this compound with aldehydes and ketones is a fundamental transformation that yields N-acylhydrazones.[5] These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[6] The general mechanism proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon, followed by dehydration.[5]

References

- 1. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory [mdpi.com]

- 5. soeagra.com [soeagra.com]

- 6. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Naphthohydrazide and its Isomers: Structural Differences and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-naphthohydrazide and its positional isomer, 2-naphthohydrazide, focusing on their structural distinctions, physicochemical properties, synthesis protocols, and roles as versatile building blocks in medicinal chemistry and materials science.

Introduction: The Naphthohydrazide Scaffold

Naphthohydrazides are a class of organic compounds characterized by a naphthalene ring system bonded to a hydrazide functional group (-CONHNH₂). The position of the hydrazide group on the naphthalene moiety gives rise to two primary positional isomers: this compound and 2-naphthohydrazide. These compounds and their derivatives have garnered significant attention in scientific research due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The rigid, aromatic naphthalene core combined with the reactive hydrazide group provides a unique scaffold for the synthesis of a wide array of novel chemical entities.

Structural Differences

The core structural difference between this compound and 2-naphthohydrazide lies in the point of attachment of the carbohydrazide group to the naphthalene ring.

-

This compound (Naphthalene-1-carbohydrazide): The carbohydrazide group is attached to the C1 position (alpha position) of the naphthalene ring.

-

2-Naphthohydrazide (Naphthalene-2-carbohydrazide): The carbohydrazide group is attached to the C2 position (beta position) of the naphthalene ring.

This seemingly subtle difference in substitution pattern leads to variations in the electronic and steric properties of the molecules, which in turn influence their physicochemical characteristics and biological activities.

Physicochemical Properties

A comparative summary of the available physicochemical data for this compound and 2-naphthohydrazide is presented below. It is important to note that experimental values can vary between different sources.

| Property | This compound | 2-Naphthohydrazide | References |

| Molecular Formula | C₁₁H₁₀N₂O | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | 186.21 g/mol | [1] |

| CAS Number | 43038-45-5 | 39627-84-4 | |

| Melting Point | 165-170 °C | Not consistently reported | |

| Appearance | White to slightly pale yellow crystalline powder | N/A | |

| Purity | 97.5-100% | N/A |

Experimental Protocols

The most common method for the synthesis of naphthohydrazides is the hydrazinolysis of the corresponding naphthoic acid esters.

Synthesis of this compound

A typical experimental protocol for the synthesis of this compound from methyl 1-naphthoate is as follows:

Materials:

-

Methyl 1-naphthoate (methyl α-naphthoate)

-

Hydrazine hydrate (80% aqueous solution)

-

Methanol

-

Water

Procedure: [2]

-

A mixture of 21.5 g (0.116 mol) of methyl 1-naphthoate, 50 ml of 80% aqueous hydrazine hydrate, and 30 ml of methanol is prepared in a round-bottom flask.[2]

-

The reaction mixture is refluxed for 3 hours.[2]

-

After reflux, the mixture is cooled, leading to the formation of crystals.[2]

-

The crystals are collected by filtration and washed with water.[2]

-

The resulting product is 19.0 g (yield 86%) of this compound.[2]

Characterization:

The structure of the synthesized this compound can be confirmed using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of 2-Naphthohydrazide

The synthesis of 2-naphthohydrazide follows a similar procedure, starting from a 2-naphthoic acid ester.

Materials:

-

Methyl 2-naphthoate or Ethyl 2-naphthoate

-

Hydrazine hydrate

-

Ethanol or Methanol

Procedure:

-

Dissolve the 2-naphthoic acid ester in a suitable alcohol solvent (e.g., ethanol or methanol) in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to allow the 2-naphthohydrazide to crystallize.

-

Collect the solid product by filtration, wash with a cold solvent, and dry.

Chemical Reactivity and Derivatives

The hydrazide functional group in both 1- and 2-naphthohydrazide is a versatile handle for further chemical modifications. A key reaction is the condensation with aldehydes and ketones to form hydrazones.

Formation of Naphthohydrazones

This reaction is typically carried out by refluxing the naphthohydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. These hydrazone derivatives have been extensively studied for their potential as chemosensors and for their biological activities.

Biological Significance and Signaling Pathways

While the direct biological mechanisms of the parent 1- and 2-naphthohydrazide are not extensively documented, their derivatives have shown a wide range of pharmacological activities. The biological effects of these derivatives can often be traced back to the core naphthohydrazide scaffold.

Derivatives of naphthohydrazides have been reported to exhibit activities such as:

-

Antimicrobial: Effective against various bacterial and fungal strains.

-

Anticancer: Showing cytotoxicity against several cancer cell lines.

-

Anti-inflammatory: Demonstrating potential in reducing inflammation.

The mechanisms of action for these biological activities are diverse. For instance, some naphthoquinone derivatives, which share the naphthalene core, have been shown to induce cellular stress and autophagy through the activation of signaling pathways like the ERK and AKT pathways. It is plausible that naphthohydrazide derivatives could exert their effects through similar mechanisms.

Conclusion

This compound and its isomer, 2-naphthohydrazide, are valuable chemical intermediates with distinct structural properties. Their versatile reactivity, particularly in the formation of hydrazones, has led to the development of a wide range of derivatives with significant potential in medicinal chemistry and materials science. Further research into the specific biological mechanisms of the parent naphthohydrazide isomers and a more comprehensive characterization of their physicochemical properties will undoubtedly open new avenues for their application in drug discovery and development. This guide serves as a foundational resource for researchers seeking to explore the rich chemistry and potential applications of this important class of compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Naphthohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-Naphthohydrazide

This compound (naphthalene-1-carbohydrazide) is an aromatic organic compound with the chemical formula C₁₁H₁₀N₂O.[1] Its structure consists of a naphthalene ring substituted with a hydrazide group (-CONHNH₂). This bifunctional nature, combining a bulky, hydrophobic naphthalene moiety with a polar, reactive hydrazide group, governs its physicochemical properties and reactivity.

The hydrazide functional group is a versatile building block in organic chemistry, known for its ability to form hydrazones and participate in various cyclization reactions to generate heterocyclic compounds of medicinal interest. The naphthalene component, a bicyclic aromatic hydrocarbon, influences the molecule's solubility in organic solvents and its photostability.

Solubility Profile

Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented. However, based on its structure, a qualitative solubility profile can be predicted. The hydrophobic nature of the naphthalene ring suggests poor solubility in water, while the polar hydrazide group may impart some solubility in polar organic solvents.

Expected Solubility Behavior:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited solubility in water is expected due to the large nonpolar surface area of the naphthalene ring. Solubility is likely to be higher in alcohols like ethanol and methanol, where the alkyl chains can interact with the naphthalene ring and the hydroxyl groups can hydrogen bond with the hydrazide moiety. The solubility of naphthalene derivatives generally increases with temperature.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to act as hydrogen bond acceptors and their overall high polarity.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the polar hydrazide group, low solubility is expected in nonpolar solvents like hexane. Solvents with some polarity or aromatic character, such as toluene or diethyl ether, may exhibit moderate solubility.

Table 1: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Water | 25 | e.g., Shake-Flask | ||

| Water | 50 | e.g., Shake-Flask | ||

| Ethanol | 25 | e.g., Shake-Flask | ||

| Ethanol | 50 | e.g., Shake-Flask | ||

| Methanol | 25 | e.g., Shake-Flask | ||

| Methanol | 50 | e.g., Shake-Flask | ||

| DMSO | 25 | e.g., Shake-Flask | ||

| DMF | 25 | e.g., Shake-Flask | ||

| Acetonitrile | 25 | e.g., Shake-Flask | ||

| Toluene | 25 | e.g., Shake-Flask | ||

| Hexane | 25 | e.g., Shake-Flask |

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. The hydrazide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.

Key Stability Considerations:

-

Hydrolytic Stability: Hydrazides can undergo hydrolysis to form the corresponding carboxylic acid (1-naphthoic acid) and hydrazine. The rate of this degradation is pH-dependent. Generally, hydrazone and related compounds show increased stability as the pH approaches neutrality.[3]

-

Thermal Stability: As a solid crystalline compound, this compound is expected to be relatively stable at room temperature.[1] However, elevated temperatures can promote degradation, potentially leading to decarboxylation or other decomposition pathways.

-

Photostability: The naphthalene ring system can absorb UV light, which may lead to photodegradation. It is advisable to store the compound protected from light.

Potential Degradation Pathway

A plausible degradation pathway for this compound is the hydrolysis of the amide bond, yielding 1-naphthoic acid and hydrazine. This reaction is catalyzed by acid or base.

Table 2: Template for Stability Data of this compound

| Condition | Duration | Purity (%) | Degradation Products Identified | Method of Analysis |

| pH | ||||

| pH 2 (aq. buffer) | 24h | e.g., HPLC-UV | ||

| pH 7 (aq. buffer) | 24h | e.g., HPLC-UV | ||

| pH 9 (aq. buffer) | 24h | e.g., HPLC-UV | ||

| Temperature | ||||

| 40°C / 75% RH | 1 week | e.g., HPLC-UV | ||

| 60°C | 1 week | e.g., HPLC-UV | ||

| Light | ||||

| UV/Vis Exposure | 24h | e.g., HPLC-UV |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound. Researchers should adapt these methods based on the specific solvents and conditions being investigated.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Naphthohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthohydrazide and its derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The rigid naphthalene core coupled with the reactive hydrazide moiety provides a valuable scaffold for the synthesis of a diverse array of molecules with a broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, making them promising candidates for the development of novel therapeutics. This document provides detailed protocols for the synthesis of this compound and its derivatives, a summary of their biological activities, and a workflow for their discovery and evaluation.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological activity data for various this compound derivatives.

Table 1: Anticancer Activity of Naphthyl Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthyridine Derivative 12 | HBL-100 (Breast) | 1.37 | [1] |

| Naphthyridine Derivative 17 | KB (Oral) | 3.7 | [1] |

| Naphthyridine Derivative 22 | SW-620 (Colon) | 3.0 | [1] |

| Chalcone F07 | K562 (Leukemia) | 1.03 - 31.66 | [2] |

| Chalcone F09 | Jurkat (Leukemia) | 1.03 - 31.66 | [2] |

| Chalcone F10 | K562 (Leukemia) | 1.03 - 31.66 | [2] |

| Thiazole-naphthalene 5b | MCF-7 (Breast) | 0.48 | [3] |

| Thiazole-naphthalene 5b | A549 (Lung) | 0.97 | [3] |

Table 2: Antimicrobial Activity of Naphthyl Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Thiazole Derivative 7e | Candida albicans | 3.9 | [4] |

| Hydrazinyl-thiazole 7a | Candida albicans | 3.9 | [4] |

| Hydrazinyl-thiazole 7b | Candida albicans | 3.9 | [4] |

| Hydrazinyl-thiazole 7c | Candida albicans | 3.9 | [4] |

Table 3: Anti-inflammatory and Antidiabetic Activity of this compound Derivatives

| Compound ID | Biological Activity | IC₅₀ (µM) | Reference |

| Hydrazone 3h | α-glucosidase inhibition | 2.80 | [5] |

| Hydrazone 3i | α-glucosidase inhibition | 4.13 | [5] |

| Hydrazone 3f | α-glucosidase inhibition | 5.18 | [5] |

| Hydrazone 3c | α-glucosidase inhibition | 5.42 | [5] |

| Naphthyridine Derivative C-34 | IL-1β and IL-6 inhibition | Potent at 0.2 and 2 µM | [6] |